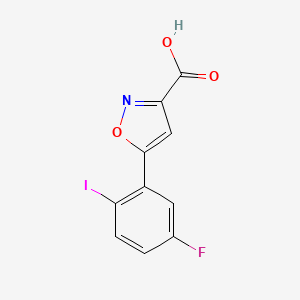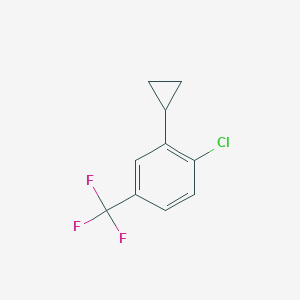
1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of chloromethyl benzene in the presence of a catalyst and anhydrous hydrogen fluoride at low temperatures . Another method includes the reaction of 1-chloro-4-cyclopropyl-2-(trifluoromethyl)benzene with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. The reaction is carried out in specialized reactors where the temperature and pressure are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine and cyclopropyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the cyclopropyl group.
2-Chloro-4-(trifluoromethyl)benzene: Similar structure but with different substitution pattern.
Uniqueness
1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C10H8ClF3 |
|---|---|
Peso molecular |
220.62 g/mol |
Nombre IUPAC |
1-chloro-2-cyclopropyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8ClF3/c11-9-4-3-7(10(12,13)14)5-8(9)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
GYPRDCVTJMOKBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


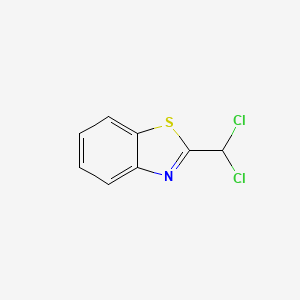
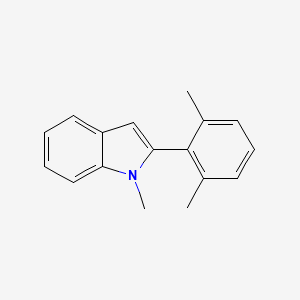

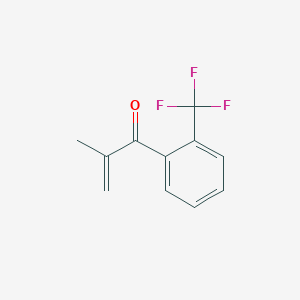
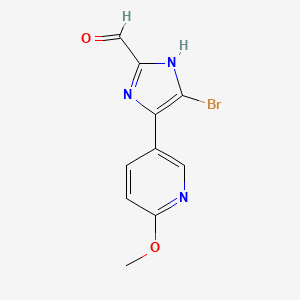
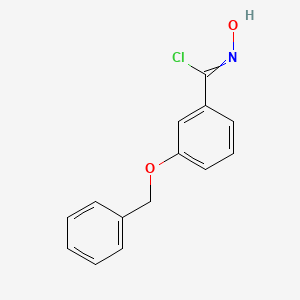
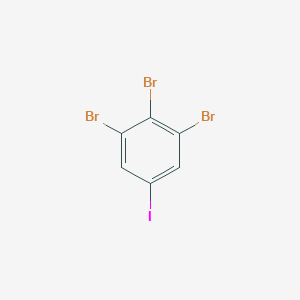
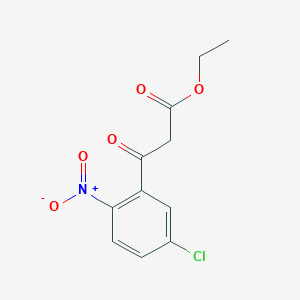
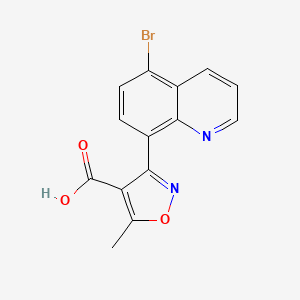
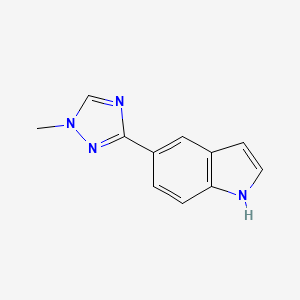
![(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid](/img/structure/B13699487.png)
![2-[Methoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13699497.png)
![2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
